4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Anti-bacterial Study : Compounds related to 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine, specifically derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial Activity of Derivatives : Another study synthesized and evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides for antimicrobial activity, showing potential for further exploration in this field (Khalid et al., 2016).
Antifungal and Anticancer Properties
Antifungal Agents : Novel compounds bearing resemblance to this compound, specifically 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, showed significant in vitro antifungal activities, with some compounds comparable to known antifungal agents (Sangshetti & Shinde, 2011).
Tubulin Inhibitor and Anticancer Agent : A series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, were identified as a new class of antiproliferative agents, showing promise in the development of anticancer therapies (Krasavin et al., 2014).
Synthesis and Characterization
Stereospecific Synthesis : Research on the stereospecific synthesis of related compounds, such as BMS-960, a potent and selective isoxazole-containing S1P1 receptor agonist, highlights the importance of this chemical class in the development of new pharmaceutical agents (Hou et al., 2017).
Synthesis and Molecular Modeling : The synthesis and molecular modeling of new 1,2,4-oxadiazole derivatives, containing piperidine or pyrrolidine ring, demonstrated their strong antimicrobial activity and provided insight into the structure-activity relationship of these compounds (Krolenko et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with the 1,2,4-oxadiazole moiety have been reported to target the decaprenylphosphoryl-β-d-ribose 2′-oxidase (dpre1) enzyme . This enzyme plays a crucial role in the biosynthesis of arabinans in the mycobacterial cell wall .
Mode of Action
It can be inferred that the compound likely interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the biochemical processes within the cell, affecting the synthesis of the mycobacterial cell wall .
Biochemical Pathways
The compound’s interaction with the DprE1 enzyme suggests that it affects the biochemical pathways involved in the biosynthesis of arabinans in the mycobacterial cell wall . The inhibition of this pathway could lead to downstream effects such as impaired cell wall synthesis, potentially leading to the death of the mycobacterial cells .
Result of Action
Based on its potential target, it can be inferred that the compound may lead to impaired cell wall synthesis in mycobacteria, potentially causing cell death .
Properties
IUPAC Name |
3-phenyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNRGPKFYZBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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